2-(2-Bromophenoxy)ethanol 2-(2-Bromophenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 34743-89-0
VCID: VC2034031
InChI: InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
SMILES: C1=CC=C(C(=C1)OCCO)Br
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol

2-(2-Bromophenoxy)ethanol

CAS No.: 34743-89-0

Cat. No.: VC2034031

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenoxy)ethanol - 34743-89-0

Specification

CAS No. 34743-89-0
Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
IUPAC Name 2-(2-bromophenoxy)ethanol
Standard InChI InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Standard InChI Key KKLBXMUYKQBAAB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCCO)Br
Canonical SMILES C1=CC=C(C(=C1)OCCO)Br

Introduction

Chemical Identity and Structural Characteristics

2-(2-Bromophenoxy)ethanol is an aromatic ether alcohol with a bromine atom at the ortho position of the phenyl ring. The compound features an ether linkage between the brominated phenyl group and an ethanol moiety, creating a molecule with multiple functional sites.

PropertyValue
CAS Registry Number34743-89-0
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
IUPAC Name2-(2-bromophenoxy)ethanol
SynonymsEthanol, 2-(2-bromophenoxy)-, 2-(o-Bromophenoxy)ethanol, β-(o-Bromophenoxy)ethanol, 2-(2-Bromophenoxy)ethan-1-ol
InChIInChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
SMILESC1=CC=C(C(=C1)OCCO)Br

The structural arrangement of 2-(2-Bromophenoxy)ethanol contains several noteworthy features. The bromine atom in the ortho position creates an electronically asymmetric environment within the molecule. This positioning affects the electron density distribution across the aromatic ring, which has significant implications for reactivity patterns. The compound contains both an ether linkage and a terminal hydroxyl group, providing two distinct oxygen-containing functional groups that can participate in various chemical interactions and transformations .

Physical and Chemical Properties

The physical and chemical properties of 2-(2-Bromophenoxy)ethanol reflect its molecular structure and functional group composition. These properties determine its behavior in various chemical environments and applications.

PropertyDescription
Physical StateLiquid at standard temperature and pressure
AppearanceColorless to light yellow liquid
SolubilityModerate solubility in water; soluble in common organic solvents
Purity (Commercial)Available at ≥95% purity
Storage ConditionsRecommended storage at 2-8°C
PubChem Compound ID11106802

The presence of the hydroxyl group contributes to hydrogen-bonding capabilities, which influences solubility characteristics and intermolecular interactions. Meanwhile, the bromine substituent and the ether linkage modify the electronic properties of the molecule, affecting its reactivity profile and potential applications in synthetic chemistry .

Applications and Research Significance

2-(2-Bromophenoxy)ethanol has several potential applications based on its structure and reactivity profile. The combination of a halogenated aromatic ring with an ether linkage and a primary alcohol group creates a molecule with versatile functional handles.

Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules. The bromine substituent provides a reaction site for various cross-coupling reactions (such as Suzuki, Negishi, or Buchwald-Hartwig couplings), while the primary alcohol group can undergo transformations like oxidation, esterification, or conversion to other functional groups .

Pharmaceutical Applications

In pharmaceutical research, 2-(2-Bromophenoxy)ethanol may serve as an intermediate in the synthesis of bioactive compounds. Bromine-containing aromatic compounds frequently appear in pharmaceutical development, and the additional functionalities (ether linkage and alcohol group) provide multiple modification points for structure-activity relationship studies .

Analytical Characterization

Analytical techniques commonly employed for the characterization of 2-(2-Bromophenoxy)ethanol include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

These techniques provide essential information about the compound's structure, purity, and identity. The bromine atom presents a characteristic isotopic pattern in mass spectrometry due to the natural abundance of bromine isotopes (79Br and 81Br), which serves as a useful diagnostic feature .

Safety AspectRecommendation
Personal ProtectionUse appropriate gloves, eye protection, and laboratory attire
StorageStore at 2-8°C in tightly closed containers
Exposure ControlsWork in well-ventilated areas; avoid inhalation of vapors
Fire and ReactivityKeep away from ignition sources; may emit toxic fumes when heated
EnvironmentalAvoid release to the environment; dispose of as halogenated waste

While specific toxicological data for 2-(2-Bromophenoxy)ethanol is limited in the available literature, halogenated aromatic compounds generally warrant cautious handling due to potential health and environmental concerns. Like many bromine-containing organic compounds, it may exhibit irritant properties and should be handled with appropriate precautions .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(2-Bromophenoxy)ethanol, it is instructive to compare it with structurally related compounds.

Property2-(2-Bromophenoxy)ethanol2-(2-Bromophenyl)ethanol2-Bromoethanol
CAS Number34743-89-01074-16-4540-51-2
Molecular FormulaC8H9BrO2C8H9BrOC2H5BrO
Molecular Weight217.06 g/mol201.06 g/mol124.97 g/mol
StructureContains ether linkageDirect ethanol chain attachmentSimple bromoethanol
Oxygen atoms211
Aromatic ringYesYesNo

The presence of the ether linkage in 2-(2-Bromophenoxy)ethanol differentiates it from 2-(2-Bromophenyl)ethanol, likely resulting in distinct physical properties, reactivity patterns, and potential applications. This structural difference may significantly influence properties such as solubility, boiling point, and biological activity profiles .

ParameterSpecification
Purity≥95% to ≥98%
AppearanceColorless to light yellow liquid
Catalog NumbersVarious (e.g., 132363)
Storage Recommendation2-8°C
Packaging OptionsTypically available in quantities from 1g to 100g

The compound is primarily marketed for research and development purposes, particularly for use in synthetic organic chemistry applications and as an intermediate in more complex syntheses .

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